molecular formula C13H13NO2 B8487882 N-(3-Phenylpropyl)maleimide CAS No. 28537-62-4

N-(3-Phenylpropyl)maleimide

Cat. No. B8487882
Key on ui cas rn: 28537-62-4
M. Wt: 215.25 g/mol
InChI Key: HYGJCMOQZIOUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781463B2

Procedure details

Reagents: Ph3P (0.65 g, 2.5 mmol), DIAD (0.5 ml, 2.5 mmol), 3-phenyl-1-propanol (0.48 ml, 3.75 mmol) and maleimide (0.24 g, 2.5 mmol).
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Quantity
0.24 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[C:34]1([CH2:40][CH2:41][CH2:42]O)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[C:44]1(=[O:50])[NH:48][C:47](=[O:49])[CH:46]=[CH:45]1>>[C:34]1([CH2:40][CH2:41][CH2:42][N:48]2[C:44](=[O:50])[CH:45]=[CH:46][C:47]2=[O:49])[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Three
Name
Quantity
0.48 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCO
Step Four
Name
Quantity
0.24 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCCN1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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